2-Chloro-N-hydroxy-6-phenylnicotinimidamide
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Overview
Description
2-Chloro-N-hydroxy-6-phenylnicotinimidamide is an organic compound with the molecular formula C12H10ClN3O. It is a derivative of nicotinamide, featuring a chloro group at the 2-position, a hydroxy group at the N-position, and a phenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-hydroxy-6-phenylnicotinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using hydroxylamine (NH2OH) under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperatures, and purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-hydroxy-6-phenylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-chloro-6-phenylnicotinamide.
Reduction: Formation of 2-chloro-N-amino-6-phenylnicotinimidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-hydroxy-6-phenylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Chloro-N-hydroxy-6-phenylnicotinimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-hydroxy-6-methylnicotinimidamide: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-N-hydroxy-6-ethylnicotinimidamide: Similar structure but with an ethyl group instead of a phenyl group.
2-Chloro-N-hydroxy-6-propylnicotinimidamide: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness
2-Chloro-N-hydroxy-6-phenylnicotinimidamide is unique due to the presence of the phenyl group, which can enhance its interactions with biological targets and improve its pharmacokinetic properties. The phenyl group also contributes to the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10ClN3O |
---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide |
InChI |
InChI=1S/C12H10ClN3O/c13-11-9(12(14)16-17)6-7-10(15-11)8-4-2-1-3-5-8/h1-7,17H,(H2,14,16) |
InChI Key |
YOLJFPBYHNISSM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)/C(=N\O)/N)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=NO)N)Cl |
Origin of Product |
United States |
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